

Spectroscopic Characterization of 2-bromo-N-methylbenzenesulfonamide: A Comparative Guide

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Compound of Interest

Compound Name:	2-bromo-N-methylbenzenesulfonamide
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This guide provides a comparative overview of the spectroscopic data essential for the characterization of **2-bromo-N-methylbenzenesulfonamide**. While comprehensive experimental data for this specific compound is not widely published, this document outlines the expected spectroscopic characteristics and compares them with the known data of the parent compound, N-methylbenzenesulfonamide, and the anticipated data for a related halogenated analog, 2-chloro-N-methylbenzenesulfonamide. The information herein serves as a foundational reference for researchers involved in the synthesis, quality control, and analysis of related sulfonamide compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-methylbenzenesulfonamide. These values provide a baseline for interpreting the spectra of its halogenated derivatives. The data for the bromo and chloro analogs are predicted based on established principles of spectroscopic analysis, where specific experimental values are unavailable in the provided search results.

Table 1: ^1H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Compound	Aromatic Protons (δ, ppm)	N-H Proton (δ, ppm)	N-CH ₃ Protons (δ, ppm)
2-bromo-N-methylbenzenesulfonamide	~7.5 - 8.2 (m)	~4.5 - 5.5 (q)	~2.6 (d)
2-chloro-N-methylbenzenesulfonamide	~7.4 - 8.1 (m)	~4.5 - 5.5 (q)	~2.6 (d)
N-methylbenzenesulfonamide	7.50-7.65 (m, 3H), 7.85-7.95 (m, 2H)	~4.8 (q, J=5.2 Hz)	2.62 (d, J=5.2 Hz)

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

Compound	Aromatic C-Br/C-Cl (δ, ppm)	Other Aromatic Carbons (δ, ppm)	N-CH ₃ Carbon (δ, ppm)
2-bromo-N-methylbenzenesulfonamide	~120	~127 - 140	~30
2-chloro-N-methylbenzenesulfonamide	~130	~127 - 140	~30
N-methylbenzenesulfonamide	N/A	127.1, 129.2, 132.7, 139.9	29.6

Table 3: Infrared (IR) Spectroscopic Data

Compound	N-H Stretch (cm ⁻¹)	C-H Aromatic Stretch (cm ⁻¹)	S=O Asymmetric Stretch (cm ⁻¹)	S=O Symmetric Stretch (cm ⁻¹)	S-N Stretch (cm ⁻¹)
2-bromo-N-methylbenzenesulfonamid e	~3350	~3100	~1330	~1160	~910
2-chloro-N-methylbenzenesulfonamid e	~3350	~3100	~1330	~1160	~910
N-methylbenzenesulfonamid e	3354	3069	1325	1159	911

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	[M+H] ⁺ (m/z)	Key Fragmentation Pattern
2-bromo-N-methylbenzenesulfonamide	C ₇ H ₈ BrNO ₂ S	250.12	250, 252 (1:1)	Loss of SO ₂ (-64), cleavage of N-CH ₃ bond
2-chloro-N-methylbenzenesulfonamide	C ₇ H ₈ ClNO ₂ S	205.66	206, 208 (3:1)	Loss of SO ₂ (-64), cleavage of N-CH ₃ bond
N-methylbenzenesulfonamide ^[1]	C ₇ H ₉ NO ₂ S	171.22	172	Loss of SO ₂ (m/z 108), benzenesulfonyl cation (m/z 141), phenyl cation (m/z 77)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sulfonamide sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.^[2]
- ¹H NMR Acquisition: Obtain spectra with a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds. Process the data with a line broadening of 0.3 Hz.

- ^{13}C NMR Acquisition: Obtain spectra with a spectral width of 0-200 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is used to ensure quantitative accuracy for quaternary carbons.

Infrared (IR) Spectroscopy

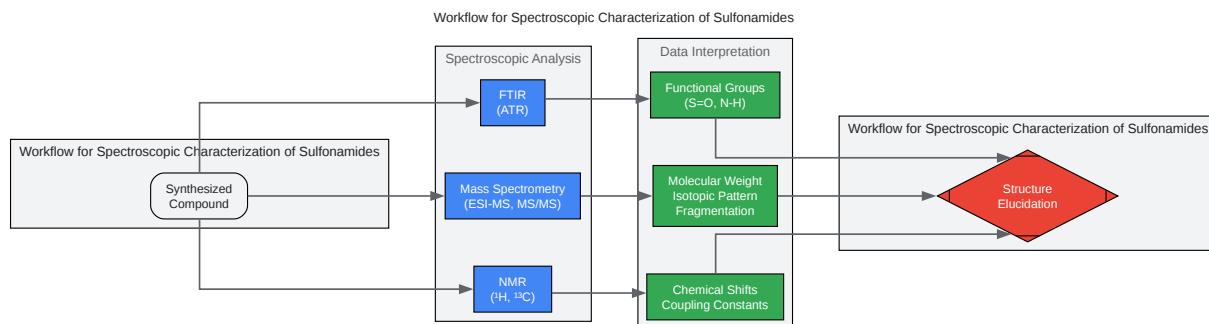
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
- Data Acquisition: Record the spectrum over a range of 4000-600 cm^{-1} . Co-add 16 to 32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio. A background spectrum of the clean, empty crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

- Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
- Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Acquire data in positive ion mode over a mass-to-charge (m/z) range of 50-500. For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the protonated molecular ion ($[\text{M}+\text{H}]^+$) and applying collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the structural characterization and purity assessment of a synthesized sulfonamide compound using the spectroscopic methods described.



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Caption: Logical workflow for the characterization of a target compound.

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